molecular formula C17H12BrFN4O2S2 B2587886 N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide CAS No. 393566-37-5

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2587886
CAS No.: 393566-37-5
M. Wt: 467.33
InChI Key: SXIRFNKPAWOUQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phenylacetic acid derivatives with thiosemicarbazide . The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride, followed by basification with potassium hydroxide .

Scientific Research Applications

Photodynamic Therapy and Fluorescence Probes

A study focused on the synthesis and characterization of new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit excellent photophysical and photochemical properties, making them highly useful as photosensitizers in photodynamic therapy for cancer treatment. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another research avenue explores the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds, synthesized through conventional and microwave methods, have been tested against a variety of bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group significantly enhances the antimicrobial activity, indicating the compound's potential in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Spectroscopic and Theoretical Investigations

Spectroscopic and theoretical studies have been conducted on derivatives from the 1,3,4-thiadiazole group, revealing dual fluorescence effects in certain conditions. These effects, influenced by molecular aggregation and substituent structure, suggest potential applications of these compounds as fluorescence probes in biology and molecular medicine. Such compounds could be ideal for studying specific molecular interactions and dynamics within biological systems (Budziak et al., 2019).

Anticancer Agents

Research into benzothiazole derivatives has identified various substitutions that modulate antitumor properties, making these compounds potential anticancer agents. The study synthesized new derivatives and investigated their anticancer activity, demonstrating the importance of specific structural features in enhancing their efficacy against different cancer cell lines. This research highlights the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O2S2/c18-10-5-7-11(8-6-10)20-14(24)9-26-17-23-22-16(27-17)21-15(25)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIRFNKPAWOUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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